Cddo-tfea

Description

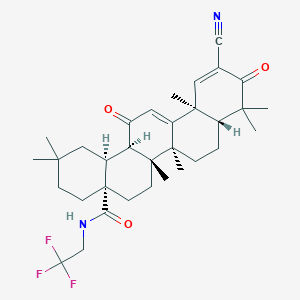

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRASLQCAYTTEB-KPOXMGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to CDDO-TFEA: Structure, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide (CDDO-TFEA), a synthetic triterpenoid with significant therapeutic potential. This document details its chemical structure, synthesis, and multifaceted mechanism of action, focusing on its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway through a dual-inhibition mechanism. We present a compilation of its biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Chemical Structure and Synthesis

This compound is a synthetic derivative of the oleanane triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). The introduction of a trifluoroethylamide group at the C-28 position enhances its pharmacological properties, including its ability to cross the blood-brain barrier.

Chemical Name: 2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide

Molecular Formula: C₃₃H₄₃F₃N₂O₃

Molecular Weight: 572.7 g/mol

The synthesis of this compound is achieved through the condensation of CDDO acid chloride with 2,2,2-trifluoroethylamine[1]. The purity of the final compound is typically assessed by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to be greater than 95%[1].

Mechanism of Action: Dual Inhibition of KEAP1 and BACH1

The primary mechanism of action of this compound is the potent activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway[2]. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound, like other CDDO derivatives, is a Michael acceptor and is thought to react with specific cysteine residues on KEAP1. This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of a wide array of cytoprotective genes.

A key feature that distinguishes this compound and its methylated counterpart, CDDO-Me, from the parent compound CDDO is its ability to also inhibit BTB and CNC homology 1 (BACH1)[3][4]. BACH1 is a transcriptional repressor that competes with Nrf2 for binding to AREs, particularly in the promoter of Heme Oxygenase 1 (HMOX1). By promoting the nuclear exclusion of BACH1, this compound removes this repressive signal, leading to a much more robust induction of HMOX1 compared to compounds that only target KEAP1. This dual inhibitory activity on both KEAP1 and BACH1 makes this compound an exceptionally potent activator of the Nrf2-mediated antioxidant response.

Signaling Pathway Diagram

Caption: this compound's dual inhibition of KEAP1 and BACH1.

Quantitative Data

This compound has demonstrated potent biological activity in a variety of in vitro models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| Neuroblastoma cells | Neuroblastoma | 85-170 | Apoptosis/Colony Formation | --INVALID-LINK-- |

| Ewing's sarcoma cells | Ewing's Sarcoma | 85-170 | Apoptosis/Colony Formation | --INVALID-LINK-- |

| GBM8401 | Glioblastoma Multiforme | Not specified | Cell Viability | [Tsai et al., 2021] |

Table 2: Dose-Dependent Effects of this compound on Gene Expression

| Cell Line | Gene | Treatment Concentration (nM) | Fold Induction | Time Point | Reference |

| Wild-type MEFs | Nrf2-dependent genes | 1, 10, 100, 300 | Dose-dependent reduction of ROS | Overnight | [Neymotin et al., 2011] |

| NSC-34 (G93A SOD1) | Nrf2, NQO-1, HO-1, Glutathione reductase | 300 | Upregulation | Not specified | [Neymotin et al., 2011] |

| HaCaT | HMOX1 | 100 | Potent induction | 16h | [Casares et al., 2022] |

| HaCaT | AKR1B10 | 100 | Similar to CDDO | 16h | [Casares et al., 2022] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma (e.g., SH-SY5Y), Ewing's sarcoma, glioblastoma (e.g., GBM8401), and keratinocyte (e.g., HaCaT) cell lines are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with an equivalent volume of the vehicle (e.g., DMSO).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of Nrf2 target genes such as HMOX1 and NQO1.

-

RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., Omniscript RT Kit, Qiagen) with oligo(dT) primers.

-

qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with a SYBR Green or TaqMan-based assay. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or HPRT1). The comparative Ct (ΔΔCt) method is commonly used to calculate the fold change in gene expression.

Western Blotting for Protein Expression and Translocation

Western blotting is employed to assess the protein levels of Nrf2, BACH1, and downstream targets like HO-1 and NQO1, as well as to determine the nuclear translocation of Nrf2 and BACH1.

-

Protein Extraction:

-

Whole-cell lysates: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Nuclear and Cytoplasmic Fractions: Subcellular fractionation is performed using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific) to separate nuclear and cytoplasmic proteins.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-Nrf2, anti-BACH1, anti-HO-1, anti-NQO1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-tubulin for cytoplasmic/whole-cell lysate). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a promising synthetic triterpenoid with a unique dual-inhibitory mechanism of action that potently activates the Nrf2 signaling pathway. Its ability to inhibit both KEAP1 and BACH1 results in a robust antioxidant and anti-inflammatory response. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in a range of diseases, including cancer and neurodegenerative disorders. Continued investigation into its efficacy and safety in preclinical and clinical settings is warranted to fully elucidate its therapeutic potential.

References

- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

The Role of CDDO-TFEA in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide (CDDO-TFEA), a synthetic triterpenoid with potent anti-inflammatory and antioxidant properties. This document details its core mechanism of action, focusing on its dual role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and an inhibitor of the transcriptional repressor BACH1. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development who are interested in the therapeutic potential of this compound in combating oxidative stress-related diseases.

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The transcription factor Nrf2 is a master regulator of the endogenous antioxidant response, orchestrating the expression of a wide array of cytoprotective genes.[1] this compound, a derivative of the synthetic oleanane triterpenoid CDDO, has emerged as a promising therapeutic candidate due to its potent ability to activate the Nrf2 signaling pathway.[1][2] Notably, this compound and its analog, CDDO-Me (Bardoxolone methyl), exhibit a superior therapeutic profile compared to the parent compound, CDDO.[3] This enhanced activity is attributed to their dual mechanism of action: not only do they activate Nrf2 by inhibiting its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), but they also inhibit BACH1, a transcriptional repressor of key antioxidant genes like heme oxygenase-1 (HMOX1). This technical guide will delve into the molecular intricacies of this compound's action, present the quantitative evidence of its efficacy, and provide detailed methodologies for its study.

Mechanism of Action: Dual Inhibition of KEAP1 and BACH1

The primary mechanism by which this compound combats oxidative stress is through the robust activation of the Nrf2 pathway. This is achieved through a sophisticated dual-inhibitory action.

KEAP1 Inhibition and Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, as an electrophilic molecule, is thought to react with specific cysteine residues on KEAP1, inducing a conformational change that disrupts the KEAP1-Nrf2 interaction. This leads to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

BACH1 Inhibition and Enhanced HMOX1 Expression

A key feature that distinguishes this compound and CDDO-Me from CDDO is their ability to inhibit BACH1. BACH1 is a transcriptional repressor that competes with Nrf2 for binding to the ARE of certain genes, most notably HMOX1. By inhibiting BACH1, this compound removes this repressive signal, leading to a more potent and sustained induction of HMOX1, a critical enzyme with powerful antioxidant and anti-inflammatory functions. Studies have shown that this compound reduces the nuclear levels of BACH1, thereby promoting its cytoplasmic accumulation and preventing its repressive actions in the nucleus. This dual inhibition of both a negative regulator of Nrf2 (KEAP1) and a direct repressor of a key Nrf2 target gene (BACH1) explains the enhanced potency of this compound in inducing the antioxidant response.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of this compound and its analogs in activating the Nrf2 pathway and mitigating oxidative stress.

Table 1: Induction of Nrf2 Target Gene Expression by this compound and its Analogs

| Compound | Cell Line/Tissue | Concentration/Dose | Target Gene | Fold Induction (mRNA) | Citation |

| This compound | HaCaT cells | 100 nM | HMOX1 | > CDDO | |

| This compound | HaCaT cells | 100 nM | AKR1B10 | Similar to CDDO | |

| Omaveloxolone | Monkey Liver | 100 mg/kg/day | NQO1 | ~4 | |

| Omaveloxolone | Monkey Liver | 100 mg/kg/day | GSR | ~2.5 | |

| Omaveloxolone | Monkey Liver | 100 mg/kg/day | AKR1C1 | ~10 | |

| Omaveloxolone | Monkey Lung | 100 mg/kg/day | NQO1 | ~3 | |

| Omaveloxolone | Monkey Lung | 100 mg/kg/day | SRXN1 | ~2.5 | |

| Omaveloxolone | Monkey Lung | 100 mg/kg/day | TXNRD1 | ~2 | |

| CDDO-Im | Human PBMCs | 20 nM | NQO1 | ~15 | |

| CDDO-Im | Human PBMCs | 20 nM | GCLM | ~8 | |

| CDDO-Im | Human PBMCs | 20 nM | HO-1 | ~10 | |

| CDDO-Im | Human PBMCs | 20 nM | GCLC | ~6 | |

| CDDO-Me | WT BMDMs | 100 nM | NQO1 | Significantly higher than control | |

| CDDO-Me | WT BMDMs | 100 nM | HMOX-1 | Significantly higher than control |

Table 2: Effects of this compound and its Analogs on Protein Levels and Oxidative Stress Markers

| Compound | Cell Line/Model | Concentration/Dose | Effect | Measurement | Citation |

| This compound | HaCaT cells | 100 nM | Reduced nuclear BACH1 protein | Western Blot | |

| This compound | A549 cells | 100 nM | Reduced nuclear BACH1 protein | Western Blot | |

| CDDO-Me | HaCaT cells | 100 nM | Reduced nuclear BACH1 protein | Western Blot | |

| CDDO-Im | Human PBMCs | 20-50 nM | 4-5 fold increase in nuclear Nrf2 protein | Western Blot | |

| CDDO-Me | RAW 264.7 macrophages | 25 nM | Increased Nrf2 and HO-1 protein | Western Blot | |

| CDDO-EA | Huntington's disease mouse model | 200 mg/kg diet | Reduced oxidative damage | Immunohistochemistry (8-OHdG, MDA, 3-NT) | |

| This compound | Huntington's disease mouse model | 200 mg/kg diet | Reduced oxidative damage | Immunohistochemistry (8-OHdG, MDA, 3-NT) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis for Nrf2, BACH1, and HO-1

This protocol is a composite based on methodologies reported in studies investigating this compound and its analogs.

-

Cell Lysis and Protein Extraction:

-

Treat cells with this compound or vehicle control for the desired time.

-

For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit following the manufacturer's instructions.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) onto a 4-20% Tris-glycine gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Anti-Nrf2 (1:1000)

-

Anti-BACH1 (1:1000)

-

Anti-HO-1 (1:1000)

-

Anti-Lamin B1 (nuclear marker, 1:1000)

-

Anti-β-actin or α-tubulin (cytoplasmic/loading control, 1:5000)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol is adapted from studies measuring gene expression changes induced by CDDO derivatives.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells or tissues with this compound or vehicle control.

-

Isolate total RNA using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamer primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., HMOX1, NQO1, GCLC, GCLM, GST) and a housekeeping gene (e.g., GAPDH, ACTB, HPRT1), and a SYBR Green or TaqMan master mix.

-

Example Primer Sequences (Human):

-

HMOX1 Fwd: 5'-AAGACTGCGTTCCTGCTCAAC-3', Rev: 5'-AAAGCCCTACAGCAACTGTCG-3'

-

NQO1 Fwd: 5'-AGAGCCCTGATTGTACTGTGG-3', Rev: 5'-GATGACTCGGAAGGCTTTTCA-3'

-

GCLC Fwd: 5'-AGCTGGAGCAGATCAAAGGC-3', Rev: 5'-ATCACGTAGAAGACGGCATCC-3'

-

-

Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control group.

-

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This protocol is based on the thiobarbituric acid reactive substances (TBARS) method.

-

Sample Preparation:

-

Homogenize tissue samples in cold buffer (e.g., 1.15% KCl or PBS).

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

TBARS Reaction:

-

To a known volume of supernatant, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).

-

Incubate the mixture at 90-100°C for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.

-

Cool the samples on ice to stop the reaction.

-

-

Measurement:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

-

Data Normalization:

-

Express the MDA levels as nmol/mg of protein.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Signaling pathway of this compound in activating the Nrf2 response.

Figure 2: Experimental workflow for Western Blot analysis.

Figure 3: Logical relationship of this compound's action on oxidative stress.

Conclusion

This compound represents a significant advancement in the development of Nrf2-activating compounds for the treatment of oxidative stress-related diseases. Its dual mechanism of action, involving the inhibition of both KEAP1 and BACH1, results in a more potent and comprehensive activation of the endogenous antioxidant defense system. The quantitative data from preclinical studies strongly support its efficacy in upregulating key cytoprotective genes and reducing markers of oxidative damage. The experimental protocols provided in this guide offer a practical framework for researchers to further investigate the therapeutic potential of this compound and similar molecules. As research continues, this compound holds considerable promise as a next-generation therapeutic agent for a wide range of debilitating diseases underpinned by oxidative stress.

References

- 1. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic triterpenoids this compound and CDDO-Me, but not CDDO, promote nuclear exclusion of BACH1 impairing its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

CDDO-TFEA in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide (CDDO-TFEA), also known as RTA 404, is a synthetic triterpenoid derivative of oleanolic acid that has emerged as a promising agent in cancer research. Its multifaceted mechanism of action, primarily centered on the activation of the Nrf2 pathway and inhibition of pro-inflammatory signaling, positions it as a compelling candidate for therapeutic development. This document provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing its impact on critical signaling pathways, and outlining methodologies for its experimental evaluation.

Core Mechanisms of Action

This compound exerts its anticancer effects through several interconnected pathways. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[1][2][3] Concurrently, it has been identified as a dual inhibitor of Kelch-like ECH-associated protein 1 (KEAP1) and BTB and CNC homology 1 (BACH1), which leads to enhanced Nrf2 activity and subsequent induction of antioxidant and cytoprotective genes.[4][5] Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells and to inhibit the pro-inflammatory NF-κB signaling pathway.

Quantitative Data: In Vitro Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in the nanomolar range for several cancer types.

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| Neuroblastoma Cell Lines | Neuroblastoma | Colony Formation / DNA Synthesis | 85 - 170 | |

| SK-N-AS | Neuroblastoma | Not Specified | < 150 | |

| TC106 | Neuroblastoma | Not Specified | < 200 | |

| GBM8401 | Glioblastoma | Cell Viability | Not explicitly stated, but effective at inducing apoptosis and cell cycle arrest. | |

| U87MG | Glioblastoma | Cell Viability | Effective in a dose-dependent manner (1-8 µM for a related compound, CDDO-dhTFEA). |

Signaling Pathways Modulated by this compound

Nrf2/KEAP1/BACH1 Pathway Activation

This compound's primary mechanism involves the modulation of the Nrf2 pathway. It acts as a dual inhibitor of KEAP1 and BACH1. KEAP1 is a negative regulator of Nrf2, targeting it for ubiquitination and proteasomal degradation. BACH1 is a transcriptional repressor of Nrf2 target genes like heme oxygenase 1 (HMOX1). By inhibiting both, this compound leads to the nuclear translocation of Nrf2, its binding to the Antioxidant Response Element (ARE), and the subsequent transcription of a suite of cytoprotective genes.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cells. This process involves a reduction in the mitochondrial membrane potential and the activation of caspases, such as caspase-3 and caspase-8. In some contexts, this is preceded by the conformational activation and mitochondrial translocation of the pro-apoptotic protein Bax.

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest, predominantly at the G2/M phase, in cancer cells like glioblastoma. This is associated with the inhibition of cyclin B1 and CDK1 expression and the promotion of checkpoint kinases CHK1 and p-CHK2. In neuroblastoma cells, this compound causes a significant depletion of the S-phase, indicating a block in DNA synthesis.

Inhibition of NF-κB Pathway

CDDO derivatives have been shown to inhibit the NF-κB signaling pathway. This is achieved through the direct inhibition of IκB kinase β (IKKβ), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Nrf2 Activation

This protocol outlines the steps to detect the nuclear translocation of Nrf2 following this compound treatment.

-

Cell Treatment: Treat cultured cells with this compound (e.g., 100 nM) for a specified time course (e.g., 0, 2, 4, 6 hours).

-

Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or standard laboratory protocols.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Use Lamin B1 as a nuclear loading control and β-actin or Tubulin as a cytoplasmic loading control.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative increase in nuclear Nrf2 levels.

Flow Cytometry for Cell Cycle Analysis

This protocol describes how to analyze the effect of this compound on the cell cycle distribution.

-

Cell Seeding and Treatment: Plate cells and treat with this compound (e.g., 200 nM) and a vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent, multi-targeted agent with significant potential in oncology. Its ability to simultaneously activate the Nrf2-mediated antioxidant response while inducing apoptosis, cell cycle arrest, and inhibiting pro-inflammatory pathways in cancer cells underscores its therapeutic promise. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for further research and development of this compound as a novel anticancer therapeutic.

References

- 1. Induction of Mitosis Delay and Apoptosis by this compound in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Mitosis Delay and Apoptosis by this compound in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Methodological & Application

Application Notes and Protocols for CDDO-TFEA in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide (CDDO-TFEA), also known as RTA 404, is a synthetic triterpenoid derivative of oleanolic acid. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1] Furthermore, this compound has been identified as a dual inhibitor of Kelch-like ECH-associated protein 1 (KEAP1) and BTB and CNC homology 1 (BACH1), which further enhances the expression of antioxidant genes like heme oxygenase 1 (HMOX1).[2][3] These mechanisms of action make this compound a compound of significant interest for investigating therapeutic strategies in diseases with underlying oxidative stress and inflammation, such as neurodegenerative diseases, cancer, and inflammatory disorders.

This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture experiments.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the effective concentrations of this compound used in various in vitro assays. It is important to note that the optimal concentration of this compound can vary depending on the cell line, assay duration, and specific endpoint being measured. Therefore, it is recommended to perform a dose-response curve for each new cell line and experiment.

| Cell Line | Assay Type | Effective Concentration | Duration | Notes |

| HaCaT (Human Keratinocytes) | Cell Viability (Alamar Blue) | Not specified, tested up to 10µM | 48 hours | A dose-response curve should be performed to determine the IC50. |

| A549 (Human Lung Carcinoma) | Cell Viability (Alamar Blue) | Not specified, tested up to 10µM | 48 hours | A dose-response curve should be performed to determine the IC50. |

| H1299 (Human Non-Small Cell Lung Cancer) | Cell Viability (Alamar Blue) | Not specified, tested up to 10µM | 48 hours | A dose-response curve should be performed to determine the IC50. |

| A549 | BACH1 Inhibition (Western Blot) | 100 nM | 6 hours | Reduced nuclear BACH1 levels. |

| HaCaT | Nrf2/BACH1 Pathway (qPCR, Western Blot) | 100 nM | 1-16 hours | Induced HMOX1 and AKR1B10 mRNA; reduced nuclear BACH1. |

| HK2 (Human Kidney Proximal Tubule) | Nrf2/BACH1 Pathway (qPCR) | 100 nM | 16 hours | Potent inducer of HMOX1 mRNA. |

| NSC-34 (Mouse Motor Neuron-like) | Nrf2 Activation (Western Blot) | 300 nM | Not specified | Increased Nrf2 expression. |

| Mouse Embryonic Fibroblasts | ROS Reduction | 1-300 nM | Overnight pre-treatment | Dose-dependent reduction of tBHP-induced ROS. |

| RAW 264.7 (Mouse Macrophages) | Anti-inflammatory (LPS-induced TNF-α) | 500 nM (for CDDO-EA) | 1 hour pre-treatment | Substantially blocked LPS-induced TNF-α production. A similar concentration range is recommended for this compound. |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vitro experiments.

Caption: this compound Signaling Pathway.

Caption: General Experimental Workflow for this compound.

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well clear flat-bottom tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Anti-inflammatory Assay (LPS-induced TNF-α production in Macrophages)

This protocol is adapted from studies on related CDDO compounds and is suitable for cell lines such as RAW 264.7.

Materials:

-

This compound (stock solution in DMSO)

-

RAW 264.7 macrophage cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

24-well tissue culture plates

-

ELISA kit for mouse TNF-α

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment with this compound: Prepare dilutions of this compound in complete medium. Remove the existing medium and add 500 µL of the this compound dilutions or vehicle control. A concentration range of 100-1000 nM is a good starting point. Incubate for 1 hour.

-

LPS Stimulation: Prepare a solution of LPS in complete medium. Add the appropriate volume of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis.

-

Cytokine Measurement: Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the levels of TNF-α in the this compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells to determine the inhibitory effect of this compound.

Nrf2 Nuclear Translocation by Immunofluorescence

This protocol provides a method to visualize the activation of the Nrf2 pathway.

Materials:

-

This compound (stock solution in DMSO)

-

Cells grown on glass coverslips in a 12- or 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to adhere overnight. Treat the cells with an effective concentration of this compound (e.g., 100-300 nM) or vehicle control for a predetermined time (e.g., 1-6 hours).

-

Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-Nrf2 antibody in blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature in the dark.

-

Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto glass slides using mounting medium. Allow the mounting medium to solidify.

-

Microscopy: Visualize the cells using a fluorescence microscope. Nrf2 translocation is indicated by the co-localization of the Nrf2 signal (e.g., green fluorescence) with the DAPI signal (blue fluorescence) in the nucleus of this compound-treated cells compared to the predominantly cytoplasmic Nrf2 signal in control cells.

References

Dissolving CDDO-TFEA for Optimal Experimental Results: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of CDDO-TFEA (2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide), a synthetic triterpenoid and potent activator of the Nrf2 signaling pathway. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments.

Overview of this compound

This compound is a derivative of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) with enhanced blood-brain barrier permeability.[1][2] It is a key activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[3][4] Recent studies have also identified it as a dual inhibitor of KEAP1 and BACH1, which further enhances the expression of antioxidant genes like heme oxygenase 1 (HMOX1).[5] Its neuroprotective, anti-inflammatory, and anti-cancer properties make it a compound of significant interest in drug development.

Solubility and Storage

Proper storage and selection of an appropriate solvent are crucial for maintaining the stability and activity of this compound.

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |

| Dimethyl Sulfoxide (DMSO) | 5 | ~8.73 |

| Dimethylformamide (DMF) | 5 | ~8.73 |

| Ethanol | 5 | ~8.73 |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | ~0.87 |

| 10% DMSO in Corn Oil | ≥ 0.83 | ≥ 1.45 |

Data sourced from references:

Storage Conditions

To ensure the long-term stability of this compound, follow these storage recommendations:

| Form | Storage Temperature | Shelf Life |

| Crystalline Solid | -20°C | ≥ 4 years |

| Stock Solution | -20°C | 1 month |

| Stock Solution | -80°C | 6 months |

Data sourced from references:

General Tip: Once a stock solution is prepared, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound solutions for common experimental applications.

Preparation of Stock Solutions for In Vitro Experiments

For cell-based assays, DMSO is the most common solvent for preparing a high-concentration stock solution.

Materials:

-

This compound (crystalline solid)

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 5 mg/mL stock solution, add 200 µL of DMSO to 1 mg of this compound).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic bath or gentle warming to 37°C can be applied.

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Experiments

Working solutions are prepared by diluting the stock solution in a cell culture medium.

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. This is essential to account for any effects of the solvent on the cells.

Preparation of Formulations for In Vivo Experiments

For animal studies, this compound is often administered orally, and a suitable vehicle is required.

Materials:

-

This compound

-

DMSO

-

Corn oil

-

Sterile tubes

Protocol:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 8.3 mg/mL).

-

Add 1 part of the DMSO stock solution to 9 parts of corn oil.

-

Vortex thoroughly to create a uniform suspension. This formulation yields a solution with a concentration of at least 0.83 mg/mL.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Saline (0.9% NaCl)

-

Sterile tubes

Protocol:

-

Prepare an 8.3 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline and mix until a clear solution is formed.

Visualizing Pathways and Workflows

This compound Signaling Pathway

This compound primarily acts by modulating the Keap1-Nrf2-BACH1 signaling axis. Under normal conditions, Keap1 targets Nrf2 for degradation. This compound inhibits Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes. Concurrently, this compound promotes the nuclear exclusion of BACH1, a repressor of Nrf2 target genes like HMOX1, further amplifying the antioxidant response.

References

Application Notes and Protocols for CDDO-TFEA Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide (CDDO-TFEA), also known as RTA 408 or Omaveloxolone, in various mouse models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound and its analogs in different mouse models as reported in the scientific literature.

Table 1: this compound (RTA 408) Dosage in Mouse Models

| Mouse Model | Disease/Condition | Dosage | Route of Administration | Treatment Duration | Key Findings |

| N171-82Q Transgenic | Huntington's Disease | 100, 200, and 400 mg/kg in diet | Oral (in diet) | Started at 30 days of age | Improved motor performance, increased survival, and rescued striatal atrophy.[1] |

| C57BL/6 | Radiation-Induced Dermatitis | 0.01%, 0.1%, and 1.0% topical solution | Topical | Once daily for up to 35 days | Dose-dependent reduction in dermatitis severity, reduced epidermal and collagen thickening, and alleviation of skin ulcers.[2][3] |

| BALB/c | Radiation-Induced Hematopoietic Syndrome | Not specified | Not specified | Not specified | Protects against radiation-induced damage. |

| db/db | Diabetic Cardiomyopathy | Not specified | Not specified | Not specified | Ameliorated cardiac dysfunction by activating Nrf2. |

| Institute of Cancer Research-derived glomerulonephritis (ICGN) | Proteinuria-Induced Tubular Damage | Not specified | Not specified | Not specified | Suppressed tubular epithelial cell damage. |

| C57BL/6 | Hepatic Ischemia-Reperfusion Injury | Not specified | Not specified | Not specified | Alleviated injury by reducing oxidative stress and inflammation. |

Table 2: Dosages of Other CDDO Analogs in Mouse Models

| Compound | Mouse Model | Disease/Condition | Dosage | Route of Administration | Treatment Duration | Key Findings |

| CDDO-ethyl amide (CDDO-EA) | N171-82Q Transgenic | Huntington's Disease | 100 and 200 mg/kg in diet | Oral (in diet) | Started at 30 days of age | Improved motor performance and increased survival.[1] |

| Bardoxolone Methyl (CDDO-Me) | High-Fat Diet-Induced | Obesity and Inflammation | Not specified | Not specified | Not specified | Prevented fat deposition and inflammation in brown adipose tissue. |

| dh404 | Zucker Diabetic Fatty (ZDF) Rats & STZ-induced Diabetic Rats | Type 1 & 2 Diabetes, Obesity | Not specified | Not specified | 1.5 months | Well-tolerated and exhibited efficacy in glucose control and lipid regulation. |

Experimental Protocols

Preparation of this compound for In Vivo Administration

A. Dietary Formulation:

This protocol is based on studies investigating neurodegenerative diseases.[1]

-

Materials:

-

This compound powder

-

Standard laboratory mouse chow (e.g., Purina #5002)

-

A commercial diet formulation service or appropriate laboratory equipment for diet mixing.

-

-

Procedure:

-

Determine the desired final concentration of this compound in the diet (e.g., 100, 200, or 400 mg/kg of food).

-

Provide the calculated amount of this compound and the base diet to a commercial vendor for formulation to ensure homogeneous mixing and pelleting.

-

Alternatively, for in-house preparation, use a suitable blender to thoroughly mix the this compound powder with the powdered chow before pelleting.

-

Store the formulated diet in a cool, dry place, protected from light.

-

B. Topical Formulation:

This protocol is adapted from studies on radiation-induced dermatitis.

-

Materials:

-

This compound powder

-

Vehicle (e.g., sesame oil)

-

Vortex mixer or sonicator

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent if necessary, although direct suspension in the vehicle is common.

-

Create the desired final concentrations (e.g., 0.01%, 0.1%, or 1.0% w/v) by suspending the appropriate amount of this compound powder in the vehicle.

-

Use a vortex mixer or sonicator to ensure a uniform suspension of the compound.

-

Prepare fresh solutions regularly and store them protected from light.

-

Administration of this compound to Mice

A. Oral Administration via Medicated Diet:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

-

Group Assignment: Randomly assign mice to control and treatment groups.

-

Diet Administration:

-

Provide the control group with the standard laboratory chow.

-

Provide the treatment groups with the chow containing the respective concentrations of this compound.

-

Ensure ad libitum access to the diet and water.

-

-

Monitoring: Monitor food consumption and body weight regularly to assess for any adverse effects and to calculate the approximate daily dose of this compound consumed.

B. Topical Administration:

-

Hair Removal: Gently shave the application area on the dorsum of the mice one day before the first application.

-

Application:

-

Apply a specific volume of the this compound suspension evenly to the shaved area using a micropipette or a similar device.

-

Ensure the solution is spread thinly and evenly over the target skin surface.

-

-

Frequency: Apply the treatment once daily or as required by the experimental design.

-

Observation: Observe the mice for any signs of skin irritation or adverse reactions at the application site.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. It also exhibits inhibitory effects on the pro-inflammatory NF-κB pathway and the transcriptional repressor BACH1.

Caption: this compound activates the Nrf2 pathway and inhibits BACH1 and NF-κB.

Experimental Workflow for a Typical In Vivo Study

The following diagram illustrates a typical workflow for a mouse study investigating the efficacy of this compound.

Caption: A typical experimental workflow for in vivo studies with this compound.

References

- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topical application of the synthetic triterpenoid RTA 408 protects mice from radiation-induced dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

Application Notes and Protocols for In Vivo Administration of CDDO-TFEA

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide) is a synthetic triterpenoid derivative with potent anti-inflammatory and antioxidant properties. It is a strong activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. Additionally, recent studies have identified this compound as a dual inhibitor of Kelch-like ECH-associated protein 1 (KEAP1) and BTB and CNC homology 1 (BACH1).[1][2] This dual activity leads to a more robust induction of cytoprotective genes, including heme oxygenase 1 (HMOX1).[1][2] These mechanisms of action make this compound a promising therapeutic candidate for a range of conditions, including neurodegenerative diseases, autoimmune disorders, and cancer.[3]

This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings, based on published studies.

Mechanism of Action: Nrf2 Activation and BACH1 Inhibition

This compound's primary mechanism of action involves the modulation of the Keap1-Nrf2 and BACH1 signaling pathways.

-

Nrf2 Activation: Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. This compound, as an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a wide array of antioxidant and cytoprotective proteins, such as NQO1, HO-1, and GSTs.

-

BACH1 Inhibition: BACH1 is a transcriptional repressor of ARE-containing genes, including HMOX1. This compound has been shown to promote the nuclear exclusion of BACH1, thereby relieving its repressive activity. This action is independent of Nrf2 and contributes to the potent induction of HMOX1 observed with this compound treatment.

The dual action of activating the transcriptional activator Nrf2 and inhibiting the transcriptional repressor BACH1 results in a powerful and sustained antioxidant and anti-inflammatory response.

Caption: this compound signaling pathway.

Data Presentation

The following tables summarize quantitative data from in vivo studies using dietary administration of this compound in the N171-82Q transgenic mouse model of Huntington's disease.

Table 1: Effect of Dietary this compound on Motor Performance in N171-82Q Mice

| Treatment Group (mg/kg diet) | Mean Latency to Fall (seconds) | % Improvement vs. Control |

| Control | ~20 | - |

| 100 | ~30 | ~50% |

| 200 | ~45 | ~125% |

| 400 | ~48 | ~140% |

Table 2: Effect of Dietary this compound on Survival in N171-82Q Mice

| Treatment Group (mg/kg diet) | Mean Lifespan (days) | % Increase in Lifespan |

| Control | 155 | - |

| 100 | 175 | 12.9% |

| 200 | 184 | 18.7% |

| 400 | 177 | 14.2% |

Table 3: Effect of Dietary this compound on Nrf2 Target Gene Expression in the Striatum of N171-82Q Mice

| Treatment Group (mg/kg diet) | Relative HO-1 mRNA Expression (Fold Change vs. Control) |

| Control | 1.0 |

| 200 | ~2.5 |

| 400 | ~2.0 |

Experimental Protocols

Protocol 1: Dietary Administration of this compound

This protocol is based on methodologies reported for chronic administration of this compound in mouse models of neurodegenerative diseases.

Materials:

-

This compound (powder)

-

Standard powdered rodent chow

-

Water (deionized or purified)

-

Scale (accurate to 0.001 g)

-

Mixing bowl and spatula

-

Pellet maker (optional) or drying oven

Procedure:

-

Dose Calculation: Determine the desired concentration of this compound in the diet (e.g., 100, 200, or 400 mg/kg). For a 1 kg batch of diet at a concentration of 200 mg/kg, you will need 200 mg of this compound and 999.8 g of powdered chow.

-

Preparation of Medicated Chow:

-

Weigh the required amount of this compound and powdered rodent chow.

-

In a fume hood, thoroughly mix the this compound powder with a small portion of the powdered chow to ensure even distribution.

-

Gradually add the remaining powdered chow to the mixture and continue mixing until a homogenous powder is achieved.

-

Slowly add a minimal amount of water to the powdered mixture while mixing to form a dough-like consistency. The amount of water will need to be optimized based on the chow and environmental conditions.

-

-

Pellet Formation and Drying:

-

Option A (Pellet Maker): If a pellet maker is available, feed the dough through the machine to form uniform pellets.

-

Option B (Manual Preparation): If a pellet maker is not available, the dough can be rolled out and cut into small, bite-sized pieces.

-

Place the pellets or pieces on a drying rack and allow them to air-dry in a biosafety cabinet or a low-temperature drying oven (e.g., 37°C) for 24-48 hours, or until they are hard and dry.

-

-

Storage: Store the medicated chow in airtight containers at 4°C, protected from light. The stability of triterpenoids in the diet should be considered, and it is recommended to prepare fresh batches regularly.

-

Administration: Provide the medicated chow to the animals ad libitum. Ensure that control animals receive a placebo diet prepared in the same manner but without the addition of this compound. Monitor food consumption to ensure adequate drug intake.

Caption: Workflow for dietary administration.

Protocol 2: Intraperitoneal (I.P.) Administration of this compound

This protocol is a representative procedure based on common practices for administering lipophilic compounds to mice via intraperitoneal injection and a study that utilized i.p. administration of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE).

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Corn oil (sterile)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes (1 ml) with 25-27 gauge needles

-

70% ethanol

Procedure:

-

Vehicle Preparation and Drug Dissolution:

-

Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock solution. Briefly vortex to ensure complete dissolution.

-

For injection, dilute the DMSO stock solution with sterile corn oil. A common final concentration of DMSO in the vehicle is 5-10%. For a final DMSO concentration of 10%, mix 1 part of the this compound stock solution with 9 parts of sterile corn oil.

-

Vortex the final solution thoroughly to ensure a uniform suspension or solution. Prepare fresh on the day of injection.

-

-

Dose Calculation:

-

Calculate the required dose in mg/kg of body weight. For example, for a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg.

-

Calculate the injection volume based on the concentration of your final solution. If the final solution is 1 mg/ml, you would inject 0.25 ml. The recommended maximum i.p. injection volume for a mouse is 10 ml/kg.

-

-

Injection Procedure:

-

Restrain the mouse appropriately.

-

Wipe the injection site (lower right abdominal quadrant) with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Control Group: Administer the vehicle (e.g., 10% DMSO in corn oil) to the control group using the same volume and schedule as the treatment group.

Caption: Workflow for I.P. administration.

Concluding Remarks

The protocols provided herein offer a starting point for the in vivo evaluation of this compound. Researchers should optimize these protocols based on their specific experimental models and objectives. Careful consideration of the vehicle, dose, and administration route is crucial for obtaining reliable and reproducible results. As with any experimental procedure, all animal work should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for CDDO-TFEA Blood-Brain Barrier Permeability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide), also known as RTA-408, is a synthetic oleanane triterpenoid with potent anti-inflammatory and antioxidant properties. It is a promising therapeutic candidate for neurological disorders due to its enhanced ability to cross the blood-brain barrier (BBB) compared to its parent compound, CDDO.[1] this compound exerts its effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of BACH1, a transcriptional repressor of antioxidant response element (ARE)-driven genes.[2][3] This dual mechanism leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), offering neuroprotection against oxidative stress and inflammation.[2]

These application notes provide detailed protocols for assessing the blood-brain barrier permeability of this compound using both in vitro and in vivo models.

Data Presentation

Table 1: Summary of this compound Blood-Brain Barrier Permeability Data

| Parameter | Value | Species | Method | Source |

| Brain-to-Plasma Ratio | 1:5.27 | Mouse | In vivo (dietary administration) | |

| Apparent Permeability (Papp) | Data not available in literature. The in vitro protocol below is designed to determine this value. | - | In vitro Transwell Assay | - |

Signaling Pathway

The primary mechanism of action of this compound involves the modulation of the Keap1-Nrf2 and BACH1 signaling pathways. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound reacts with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and, in concert with small Maf proteins, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. Concurrently, this compound promotes the nuclear exclusion of BACH1, a transcriptional repressor of ARE-driven genes like HMOX1 (heme oxygenase-1). This dual action of activating a transcriptional activator (Nrf2) and inhibiting a transcriptional repressor (BACH1) leads to a robust antioxidant and anti-inflammatory response.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to determine the apparent permeability (Papp) of this compound across a cellular model of the BBB using the murine brain endothelial cell line, bEnd.3, in a Transwell system.

Materials:

-

bEnd.3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Transwell inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Fibronectin

-

This compound

-

Lucifer Yellow (as a paracellular marker)

-

Hanks' Balanced Salt Solution (HBSS)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Transwell Seeding:

-

Coat the apical side of the Transwell inserts with fibronectin (30 µg/mL).

-

Seed bEnd.3 cells onto the coated inserts at a density of approximately 6.6 x 10^4 cells per insert.

-

Add complete medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.

-

Culture for 3-4 days to allow for the formation of a confluent monolayer.

-

-

Barrier Integrity Assessment:

-

Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value significantly above that of an empty insert indicates a tight monolayer.

-

Optionally, assess the permeability of a paracellular marker like Lucifer Yellow. Add Lucifer Yellow to the apical chamber and measure its concentration in the basolateral chamber over time.

-

-

Permeability Assay:

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

-

Collect a sample from the apical chamber at the end of the experiment.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method (see Protocol 3 for guidance).

-

-

Papp Calculation:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of transport of this compound into the basolateral chamber (µmol/s).

-

A is the surface area of the Transwell membrane (cm²).

-

C0 is the initial concentration of this compound in the apical chamber (µmol/cm³).

-

-

Protocol 2: In Vivo Blood-Brain Barrier Permeability Assay in Mice

This protocol describes a method to determine the brain-to-plasma concentration ratio of this compound in mice following systemic administration.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Anesthetics (e.g., ketamine/xylazine)

-

Perfusion buffer (e.g., ice-cold PBS)

-

Blood collection tubes (with anticoagulant)

-

Surgical tools

-

Homogenizer

-

LC-MS/MS system

Procedure:

-

Animal Dosing: Administer this compound to mice at the desired dose and route (e.g., oral gavage, intraperitoneal injection).

-

Sample Collection Time Points: At predetermined time points after dosing (e.g., 1, 2, 4, 8, 24 hours), anesthetize the mice.

-

Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate plasma and store at -80°C.

-

Perfusion: Transcardially perfuse the mice with ice-cold PBS to remove blood from the brain vasculature.

-

Brain Collection: Excise the brain, rinse with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.

-

Brain Homogenization: Homogenize the brain tissue in a suitable buffer.

-

Sample Analysis:

-

Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method (see Protocol 3).

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio at each time point: Ratio = (Concentration in brain) / (Concentration in plasma)

-

Protocol 3: LC-MS/MS Quantification of this compound in Plasma and Brain Homogenate

This protocol provides a general framework for the development of a sensitive and selective LC-MS/MS method for this compound quantification, based on methods for similar cyanoenone triterpenoids.

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma or brain homogenate, add a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Supported Liquid Extraction (optional, for cleaner samples): The supernatant from protein precipitation can be further purified using a supported liquid extraction plate.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the dried extract in a mobile phase-compatible solution.

LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., Acquity HSS C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound will need to be determined by direct infusion of a standard solution.

-

Internal Standard: A stable isotope-labeled version of this compound is ideal. If not available, a structurally similar compound can be used.

Method Validation:

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

References

Application Notes and Protocols for Utilizing CDDO-TFEA in Seahorse XF Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl)-1,1,1-trifluoro-ethyl amide) is a synthetic triterpenoid derivative of oleanolic acid. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[1][2] Additionally, this compound has been identified as a dual inhibitor of Kelch-like ECH-associated protein 1 (KEAP1) and BTB and CNC homology 1 (BACH1).[3][4] This dual activity leads to a robust induction of antioxidant and cytoprotective genes, making this compound a compound of significant interest for therapeutic development in diseases associated with oxidative stress and inflammation.

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively. This application note provides a detailed protocol for utilizing this compound in a Seahorse XF Cell Mito Stress Test to investigate its effects on mitochondrial function.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test is a standardized method to assess key parameters of mitochondrial function.[5] The assay utilizes serial injections of mitochondrial respiratory chain inhibitors to reveal a cell's metabolic potential. By treating cells with this compound prior to the assay, researchers can elucidate the compound's impact on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents:

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Agilent Seahorse XF Cell Culture Microplates

-

Agilent Seahorse XF Calibrant

-

Agilent Seahorse XF Base Medium (or other appropriate bicarbonate-free medium)

-

Glucose, Pyruvate, and Glutamine solutions

-

Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

-

Cells of interest

-

Standard cell culture reagents (e.g., growth medium, PBS, trypsin)

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Allow cells to adhere and grow for 24-48 hours in a standard CO2 incubator at 37°C.

-

-

This compound Treatment:

-

Prepare fresh dilutions of this compound in pre-warmed cell culture medium. A vehicle control (DMSO) must be included.

-

Carefully remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle.

-

Incubate the cells for the desired treatment time (e.g., 6, 12, or 24 hours) in a standard CO2 incubator at 37°C.

-

-

Seahorse XF Analyzer Preparation:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

-

Assay Preparation:

-

On the day of the assay, prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

-

Warm the assay medium to 37°C and adjust the pH to 7.4.

-

Remove the this compound-containing medium from the cell plate and wash the cells twice with the warmed assay medium.

-

Add the final volume of assay medium to each well.

-